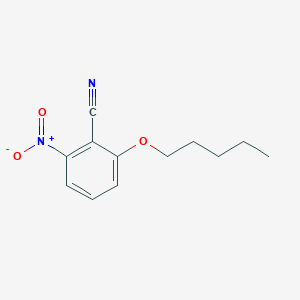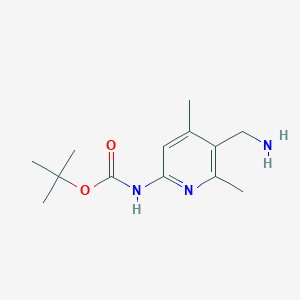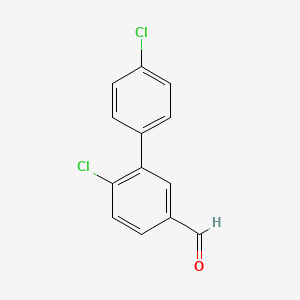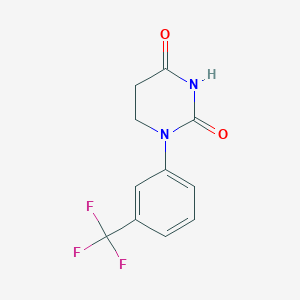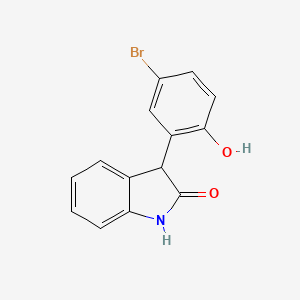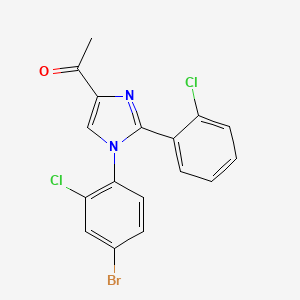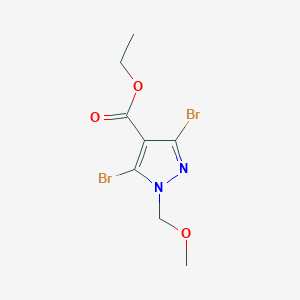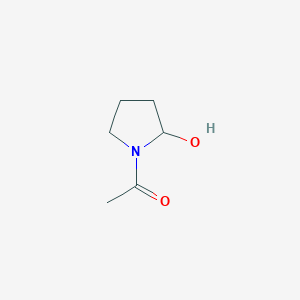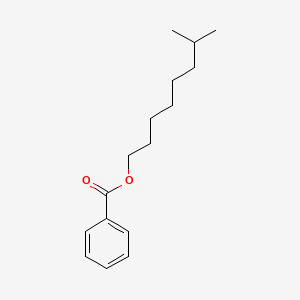
Isononyl Benzoate
概要
説明
Isononyl Benzoate is a new plasticizer based on benzoic acid . It is not subject to any chemical classification and labeling requirements . It has a unique combination of low plastisol viscosity, combined with fast fusion properties .
Synthesis Analysis
The synthesis of benzoate compounds, such as this compound, involves processes like alkylation, esterification, and bioisostere formation and modification with alkyl groups . A total of 16 compounds were designed and synthesized using a route with high total yields, mild conditions, and simple operation .
Molecular Structure Analysis
The molecular structure of benzoate compounds like this compound can be calculated using Hartree–Fock (HF), density functional (DFT), and second order Møller–Plesset perturbation theory (MP2) with basis sets . The theoretical results are discussed mainly in terms of comparisons with available experimental data .
Chemical Reactions Analysis
The benzoin reaction is a cyanide ion catalyzed reaction between two aldehydes . The key step is the deprotonation of the cyanohydrin intermediate, which effects a polarity change of the aldehyde - the formerly electrophilic carbonyl carbon becomes nucleophilic .
Physical And Chemical Properties Analysis
This compound is a new plasticizer based on benzoic acid . It has a unique combination of low plastisol viscosity, combined with fast fusion properties . The boiling temperature of this compound was determined according to EEC-Directive 92/69 EEC, part A, Methods for the determination of physico-chemical properties, A.2 “Boiling temperature”, EEC Publication No. L383, December 1992 with differential scanning calorimetry .
Safety and Hazards
将来の方向性
Isononyl Benzoate is used in the formulation of skincare products like No7’s Future Renew™ Damage Reversal Skincare . This skincare kit is formulated with Pepticology™, No7’s new and patent-pending peptide technology . Pepticology is exclusive to No7’s Future Renew line and supports the skin’s natural self-repair process .
特性
CAS番号 |
670241-72-2 |
|---|---|
分子式 |
C16H24O2 |
分子量 |
248.36 g/mol |
IUPAC名 |
7-methyloctyl benzoate |
InChI |
InChI=1S/C16H24O2/c1-14(2)10-6-3-4-9-13-18-16(17)15-11-7-5-8-12-15/h5,7-8,11-12,14H,3-4,6,9-10,13H2,1-2H3 |
InChIキー |
BBVARVTURNYWGV-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCOC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


